3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid

Catalog No.
S3151565
CAS No.
2139348-60-8
M.F
C18H19N3O7
M. Wt
389.364
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoind...

CAS Number

2139348-60-8

Product Name

3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid

IUPAC Name

3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid

Molecular Formula

C18H19N3O7

Molecular Weight

389.364

InChI

InChI=1S/C18H19N3O7/c22-13-5-4-12(16(25)20-13)21-17(26)10-2-1-3-11(15(10)18(21)27)19-7-9-28-8-6-14(23)24/h1-3,12,19H,4-9H2,(H,23,24)(H,20,22,25)

InChI Key

GXCGXOBFROXMLV-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCC(=O)O

Solubility

not available

Chemical Identity

3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid, also known as Pomalidomide-PEG1-acid or Pomalidomide 4'-PEG1-acid, is a molecule derived from the parent compound pomalidomide. Pomalidomide is a medication used in some cancer treatments PubChem. 3-PPE belongs to a class of molecules known as immunomodulatory agents Molport: .

Scientific Research

Research on 3-PPE is currently in the preclinical stages. Studies have explored its potential therapeutic applications in various areas:

  • Cancer research: Some investigations have focused on the anti-cancer properties of 3-PPE, including its potential to target specific cancer cell lines NCBI).

Further Resources

  • PubChem PubChem: provides additional information on the chemical structure and properties of 3-PPE.
  • Molport Molport: offers information on suppliers of 3-PPE for research purposes.

3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid is a complex organic compound characterized by its unique structural features. Its chemical formula is C20H23N3O8C_{20}H_{23}N_{3}O_{8}, and it has a molecular weight of approximately 433.42 g/mol. The compound contains multiple functional groups, including a dioxopiperidine moiety and an isoindoline structure, which contribute to its potential biological activity and applications in medicinal chemistry.

Typical for organic molecules, including:

  • Esterification: Reaction with alcohols to form esters.
  • Amine reactions: The amino group can participate in nucleophilic substitutions.
  • Reduction: The carbonyl groups may be reduced to alcohols under appropriate conditions.

Specific reaction pathways may involve coupling with other bioactive molecules or modification of functional groups to enhance solubility or biological activity.

Preliminary studies indicate that 3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid exhibits significant biological activity. This compound may interact with various biological targets, potentially influencing pathways related to cell proliferation and apoptosis. Its structural components suggest potential activity as a kinase inhibitor or in the modulation of protein degradation pathways.

The synthesis of 3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid typically involves several steps:

  • Formation of the Dioxoisoindoline moiety: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Dioxopiperidine group: This step often requires specific reagents and conditions to ensure correct substitution at the nitrogen atom.
  • Coupling reactions: The final structure is assembled through amide or ether linkages with the propanoic acid derivative.

Detailed procedures have been documented in chemical literature, emphasizing the importance of reaction conditions such as temperature and solvent choice for optimal yield and purity .

This compound has potential applications in:

  • Pharmaceutical Development: As a candidate for drug development targeting specific diseases, particularly cancers or neurodegenerative disorders.
  • Biochemical Research: As a tool for studying protein interactions and cellular pathways due to its ability to modulate biological functions.

Research has indicated that compounds with similar structures often exhibit desirable pharmacological properties, making this compound a candidate for further investigation .

Interaction studies are crucial for understanding the biological mechanisms of 3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid. These studies typically involve:

  • Binding assays: To determine affinity towards specific proteins or enzymes.
  • Cellular assays: To evaluate effects on cell viability, proliferation, and apoptosis.

Such studies help elucidate the compound's mechanism of action and potential therapeutic effects .

Several compounds share structural similarities with 3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
1-(2-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethyl)-N,N-diethylureaContains urea linkagePotentially different pharmacokinetics
4-(2-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-ethyl)-phenolPhenolic group additionMay exhibit antioxidant properties
2-(N,N-Dimethylamino)-N-(1-(1H-indol-5-yloxy)-propan-2-yloxy)-acetamideIndole moietyPotential CNS activity

These compounds highlight the diversity within this chemical space while emphasizing the unique combination of functional groups present in 3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid that may confer distinct biological activities .

Evolution of Thalidomide Derivatives as CRBN Binders

The discovery of cereblon (CRBN) as the primary target of thalidomide revolutionized the development of immunomodulatory imide drugs (IMiDs). Thalidomide, a racemic mixture of (R)- and (S)-enantiomers, initially served as a sedative but was withdrawn due to teratogenicity. Structural studies revealed that the (S)-enantiomer binds CRBN with 6–10-fold higher affinity than the (R)-form, correlating with its teratogenic and therapeutic effects [1]. This enantioselectivity drove efforts to optimize derivatives for enhanced CRBN binding while mitigating toxicity.

Lenalidomide and pomalidomide emerged as second-generation IMiDs, featuring amino and carbonyl modifications to the phthalimide ring (Figure 1). Lenalidomide’s 4-amino substitution improved CRBN binding affinity by 40% compared to thalidomide, enabling selective degradation of Ikaros and Aiolos in multiple myeloma [1] [5]. Pomalidomide’s 4-amino-2,6-dioxopiperidine scaffold further increased binding stability, as confirmed by synchrotron X-ray powder diffraction showing planar stacking interactions in its crystal lattice [3]. These modifications highlight the critical role of isoindolinone and dioxopiperidine moieties in CRBN engagement.

Table 1: CRBN Binding Affinities of Thalidomide Derivatives

CompoundBinding Affinity (Kd, μM)Key Structural Features
Thalidomide12.5 ± 1.8Unmodified phthalimide ring
Lenalidomide7.3 ± 0.94-Amino substitution
Pomalidomide4.1 ± 0.64-Amino-2,6-dioxopiperidine scaffold

Comparative Analysis of Isoindolinone-Based Scaffolds in E3 Ligase Recruitment

The isoindolinone core serves as a structural anchor for CRBN recruitment. Modifications at the C4 position significantly alter substrate specificity. For example, replacing the phthalimide’s carbonyl with an amino group (as in lenalidomide) enhances hydrogen bonding with CRBN’s Trp380 and Trp386 residues [1]. Recent studies introduced thioether-linked derivatives, demonstrating that sulfur substitutions at C4 improve proteasome recruitment efficiency by 22% compared to oxygen analogs [4].

The compound 3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid incorporates a 2-ethoxypropanoic acid side chain, which likely stabilizes interactions with CRBN’s hydrophilic pocket. This design parallels strategies used in PROTACs (proteolysis-targeting chimeras), where flexible linkers optimize ternary complex formation [1] [5].

Table 2: E3 Ligase Recruitment Efficiency of Isoindolinone Derivatives

DerivativeRecruitment Efficiency (% vs. Thalidomide)Key Modification
4-Iodothalidomide58 ± 7Halogenation at C4
4-Aminothalidomide132 ± 11Amino substitution at C4
Thioether analog145 ± 9C4 thioether linkage

Impact of 2,6-Dioxopiperidin-3-yl Pharmacophores on Ternary Complex Formation

The 2,6-dioxopiperidin-3-yl group is indispensable for orienting CRBN-ligand-substrate complexes. Crystallographic studies show that this moiety inserts into CRBN’s Tri-Trp pocket (Trp380, Trp386, Trp400), inducing conformational changes that expose neosubstrate-binding surfaces [1]. In 3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid, the dioxopiperidine ring’s carbonyl groups form hydrogen bonds with Asn351 and His378, stabilizing the ligase-ligand interface.

Replacing the dioxopiperidine with a monocyclic analog reduces ternary complex stability by 65%, underscoring its structural necessity [5]. Furthermore, the stereochemistry at C3 dictates substrate selectivity: (S)-configured derivatives preferentially recruit Ikaros, while (R)-forms favor SALL4 degradation [1].

Table 3: Ternary Complex Stability with Dioxopiperidine Variants

PharmacophoreHalf-Life (min)Key Interactions
2,6-Dioxopiperidine48 ± 6Tri-Trp pocket H-bonds
Piperidin-2-one17 ± 3Partial H-bond loss
Tetrahydrofuran9 ± 2No Tri-Trp engagement

XLogP3

0.2

Dates

Modify: 2023-08-18

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